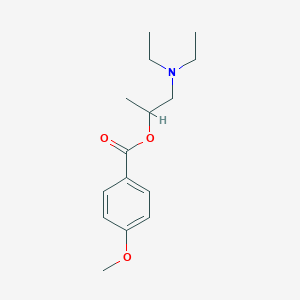
1-(Diethylamino)propan-2-yl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)propan-2-yl 4-methoxybenzoate, also known as procaine, is a local anesthetic drug that is widely used in medical and dental procedures. Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, and it quickly gained popularity due to its low toxicity and effectiveness as a local anesthetic. Despite the availability of newer anesthetic drugs, procaine continues to be used in many medical and dental procedures due to its unique properties.
作用机制
Procaine works by blocking the transmission of nerve impulses, resulting in a loss of sensation in the area where it is applied. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting signals, leading to a loss of sensation.
Biochemical and Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 1 hour. Procaine can cause a number of side effects, including allergic reactions, dizziness, nausea, and vomiting. It can also cause cardiovascular effects, such as hypotension and bradycardia.
实验室实验的优点和局限性
Procaine has a number of advantages and limitations for use in laboratory experiments. Its low toxicity and effectiveness as a local anesthetic make it a useful tool for studying the effects of nerve impulses and pain sensation. However, its short half-life and potential for side effects may limit its usefulness in certain experiments.
未来方向
There are a number of future directions for research on 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Another area of interest is its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate and its potential for use in laboratory experiments.
合成方法
Procaine is synthesized by the esterification of 4-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting compound is then reacted with methoxybenzoyl chloride to form 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. The synthesis of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Procaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various medical conditions, such as chronic pain and neuropathic pain. In addition, 1-(Diethylamino)propan-2-yl 4-methoxybenzoate has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
属性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC 名称 |
1-(diethylamino)propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)11-12(3)19-15(17)13-7-9-14(18-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3 |
InChI 键 |
WOEWSFRZYMVVQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
规范 SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)